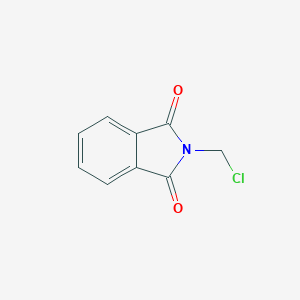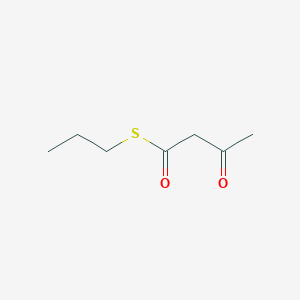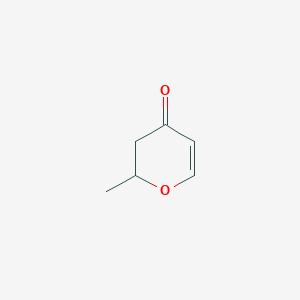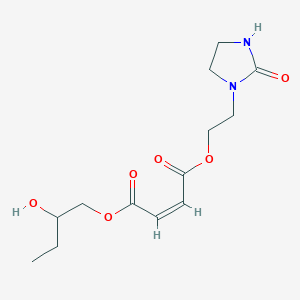
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a maleic acid derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate is not well understood. However, it is believed that the compound forms stable complexes with drugs and helps in their targeted delivery to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to have low toxicity and is well tolerated by cells and tissues. It has also been shown to enhance the bioavailability of various drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate in lab experiments is its ability to form stable complexes with drugs. This makes it an ideal carrier for various drugs. However, one of the limitations is that the compound is relatively expensive and may not be easily available.
Future Directions
There are several future directions for research on 2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate. One area of research is in the development of new drug delivery systems using this compound. Another area is in the study of its potential use in cancer treatment. Further research is also needed to understand the mechanism of action of this compound and its effects on various cells and tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its use in drug delivery systems and cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate can be synthesized using various methods. One of the most common methods is the reaction between maleic anhydride and 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting product is then reacted with ethyl chloroacetate and hydroxyethylpiperazine to obtain the final product.
Scientific Research Applications
2-Hydroxybutyl 2-(2-oxoimidazolidin-1-yl)ethyl maleate has been extensively studied for its potential applications in various fields. One of the major areas of research is in drug delivery systems. This compound can be used as a carrier for various drugs due to its ability to form stable complexes with them. It has also been studied for its potential use in cancer treatment.
properties
CAS RN |
15957-73-0 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-O-(2-hydroxybutyl) 1-O-[2-(2-oxoimidazolidin-1-yl)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C13H20N2O6/c1-2-10(16)9-21-12(18)4-3-11(17)20-8-7-15-6-5-14-13(15)19/h3-4,10,16H,2,5-9H2,1H3,(H,14,19)/b4-3- |
InChI Key |
URNIKBZAMSRPMA-ARJAWSKDSA-N |
Isomeric SMILES |
CCC(COC(=O)/C=C\C(=O)OCCN1CCNC1=O)O |
SMILES |
CCC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Canonical SMILES |
CCC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Other CAS RN |
15957-73-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





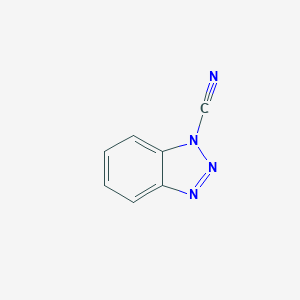
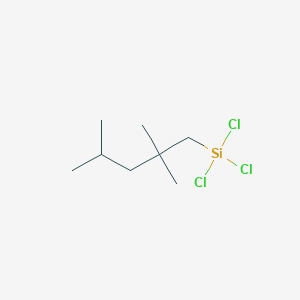
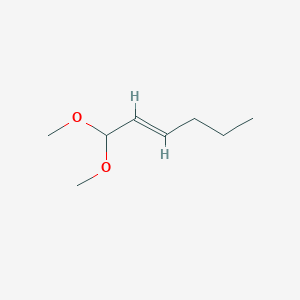
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)


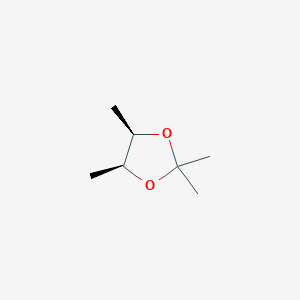
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
